molecular formula C8H7ClO3S B1312745 4-(Methanesulfonyl)benzoyl chloride CAS No. 40913-92-6

4-(Methanesulfonyl)benzoyl chloride

Cat. No. B1312745
CAS RN: 40913-92-6
M. Wt: 218.66 g/mol
InChI Key: IPEIDGXNXFPGBG-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)benzoyl chloride is a chemical compound with the molecular formula C8H7ClO3S . It is used in laboratory chemicals and in the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 4-(Methanesulfonyl)benzoyl chloride consists of a benzene ring substituted with a methanesulfonyl group and a carbonyl chloride group . The InChI code for this compound is 1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 .


Chemical Reactions Analysis

Methanesulfonyl chloride, a compound similar to 4-(Methanesulfonyl)benzoyl chloride, is highly reactive and functions as an electrophile, serving as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methanesulfonyl)benzoyl chloride include a molecular weight of 218.66 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization in Chemistry

4-(Methanesulfonyl)benzoyl chloride is integral in various synthesis processes. It has been used in the synthesis of selective Na+/H+ exchange inhibitors like cariporide mesilate, a drug investigated for its protective role in cardiac ischemia and reperfusion states (Weichert et al., 1997). Additionally, it plays a role in creating compounds like tetramer propyl 6-O-β-d-galactopyranosyl derivatives, which have applications in biochemistry and molecular biology (Srivastava & Schuerch, 1982).

Catalysis and Reaction Studies

This chemical is also pivotal in catalysis studies. For instance, it has been used in sulfonylation reactions of substituted benzenes with Zn-exchanged zeolites, contributing to advancements in catalytic chemistry (Laidlaw et al., 2002). Moreover, its role in free radical addition reactions, such as the interaction with hept-1-ene under specific conditions, has been documented, highlighting its utility in studying radical chemistry (Goldwhite, Gibson, & Harris, 1964).

Pharmaceutical and Medicinal Applications

In pharmaceutical research, 4-(Methanesulfonyl)benzoyl chloride is used in synthesizing various medicinal compounds. For example, it was involved in the preparation of N-(4-Nitrophenyl methanesulfonyl) pyrrolidine, demonstrating its utility in developing novel pharmaceuticals (Fei, 2004).

Material Science and Surface Chemistry

This compound is also significant in material science. For instance, its use in synthesizing surfactants like 4-alkyl diphenyl methane disulfonate, which have potential applications in detergents and emulsifiers, has been explored (We, 2014).

Polymer Science

In polymer science, 4-(Methanesulfonyl)benzoyl chloride is utilized in the study of polycondensation reactions, contributing to the development of new polymers with potential applications in various industries (Caraculacu, Scorţanu, & Hitruc, 2001).

ConclusionOverall, 4-(Methanesulfonyl)benzoyl chloride is a versatile compound with wide-ranging applications in chemistry, catalysis, pharmaceuticals, material science, and polymer research. Its role in synthesizing various compounds and its participation in complex chemical reactions

Scientific Research Applications of 4-(Methanesulfonyl)benzoyl Chloride

Synthesis in Pharmaceutical Research

4-(Methanesulfonyl)benzoyl chloride is notably utilized in pharmaceutical synthesis. It is used in creating cariporide mesilate and HOE 694, both of which are Na+/H+ exchange inhibitors. These compounds are significant in the context of cardiac ischemia and as research tools in studies on Na+/H+ exchange inhibition (Weichert et al., 1997).

Bioorganic and Medicinal Chemistry

In bioorganic and medicinal chemistry, this compound is used for the selective benzoylation of nucleosides and other organic compounds in a 'green' methodology. It offers an alternative to conventional systems, showing its versatility in various organic reactions (Prasad et al., 2005).

Catalysis Research

In catalysis, 4-(Methanesulfonyl)benzoyl chloride is utilized in sulfonylation studies of substituted benzenes, particularly with Zn-exchanged zeolites. This research is crucial for understanding the behavior and efficiency of different catalysts (Laidlaw et al., 2002).

Material Science

In material science, its applications extend to the synthesis of novel surfactants such as 4-alkyl diphenyl methane disulfonate. This research is pivotal for developing new materials with unique surface properties (We, 2014).

Polymer Science

4-(Methanesulfonyl)benzoyl chloride is also significant in polymer science. It is involved in the polycondensation reaction studies of aromatic dihydrazines, contributing to the development of new polymers with diverse applications (Caraculacu, Scorţanu, & Hitruc, 2001).

Organic Chemistry

In organic chemistry, it's used in the preparation of various organic compounds like 1-(4-Nitrophenyl Methanesulfonyl) Pyrrolidine. This highlights its role in synthesizing compounds that could have potential applications in various fields (Fei, 2004).

Safety And Hazards

4-(Methanesulfonyl)benzoyl chloride is a dangerous compound. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It may also cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEIDGXNXFPGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460905
Record name 4-methanesulfonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methanesulfonyl)benzoyl chloride

CAS RN

40913-92-6
Record name 4-Methylsulfonylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40913-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methanesulfonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 11.2 g (0.056 mol) of p-methylsulfonyl-benzoic acid prepared in Example 4 and 30 ml of thionyl chloride were heated under reflux to give a clear solution. Removal of the excess of thionyl chloride under reduced pressure obtained white solid and without purification put into the next reaction.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methylsulphonylbenzoic acid (100 mg, 0.48 mmol) in DCM (2 mL) was added SOCl2 (52 μL, 0.73 mmol) and toluene (2 mL) and the resulting reaction was stirred at 60° C. for 20 hours. A further charge of SOCl2 (100 μL, 1.45 mmol) was added and the reaction was heated at 80° C. for a further 24 hours. Volatiles were removed at reduced pressure and the crude product used in subsequent steps without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Witschel - Bioorganic & medicinal chemistry, 2009 - Elsevier
… 2-Tributylstannylpyridine (1.8 g, 5.0 mmol) was dissolved in 40 ml THF and 2-chloro-3-(4,5-dihydro-isoxazol-3-yl)-4-methanesulfonyl-benzoyl chloride 3 (1.6 g, 5.0 mmol) was added …
Number of citations: 73 www.sciencedirect.com
D Somayajula - 2017 - mspace.lib.umanitoba.ca
… This compound is chemically known as 2(2-chloro-4-methylbenzoyl)-cyclohexane-1,3-dione synthesized from 1,3-cyclohexanedione and 2-chloro-4-methanesulfonyl-benzoyl chloride …
Number of citations: 1 mspace.lib.umanitoba.ca

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